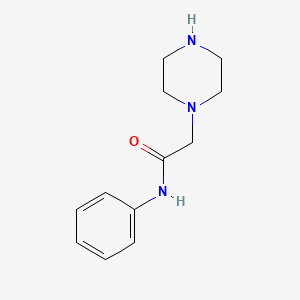

N-phenyl-2-(piperazin-1-yl)acetamide

概要

説明

N-phenyl-2-(piperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives

準備方法

Synthetic Routes and Reaction Conditions

N-phenyl-2-(piperazin-1-yl)acetamide can be synthesized through several synthetic routes. One common method involves the reaction of phenylpiperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Another approach involves the coupling of phenylpiperazine with phenoxy acid derivatives in the presence of coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and dry dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled conditions. The process may involve multiple steps, including purification and crystallization, to obtain the final product with high purity .

化学反応の分析

Alkylation and Nucleophilic Substitution

The piperazine moiety undergoes alkylation reactions with electrophilic reagents. For example:

-

Reaction with Haloacetyl Derivatives :

In the synthesis of structural analogs, piperazine reacts with N-haloacetyl-2,6-xylidine under aqueous acidic conditions (HCl) at 60–90°C to form acetamide derivatives. Excess piperazine (3–6 equivalents) ensures complete conversion .

-

Substitution at the Piperazine Ring :

The secondary amines of piperazine can be functionalized with aryl or alkyl groups via nucleophilic substitution. For instance, 4-substituted phenyl groups are introduced using aryl halides under basic conditions .

Hydrolysis and Amide Bond Reactivity

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Prolonged exposure to HCl (e.g., in refluxing ethanol) cleaves the amide bond, yielding phenylamine and piperazine derivatives. -

Basic Hydrolysis :

NaOH (50% aqueous) at elevated temperatures (60–70°C) generates carboxylate intermediates, which can be further functionalized .

Salt Formation

The compound forms stable hydrochloride salts due to the basicity of the piperazine nitrogen atoms:

-

Reaction with HCl :

Neutralization of the free base with hydrochloric acid produces crystalline salts (m.p. 214–240°C), improving solubility and stability .

Functionalization of the Aromatic Ring

The phenyl group undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) under controlled conditions:

-

Chlorination :

Reaction with Cl₂ in the presence of Lewis acids (e.g., FeCl₃) introduces chloro substituents at meta or para positions . -

Trifluoromethylation :

3-Trifluoromethylphenyl derivatives are synthesized using CF₃-containing reagents, enhancing biological activity .

Reduction and Oxidation

-

Reduction of the Amide Bond :

Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine, though this reaction is less common due to competing side reactions . -

Oxidation of Piperazine :

Strong oxidants like KMnO₄ convert piperazine to pyrazine derivatives, though this is typically avoided to preserve the ring structure .

Purification and Characterization

科学的研究の応用

Synthesis of N-phenyl-2-(piperazin-1-yl)acetamide

The synthesis of this compound involves various methods. One notable approach includes the alkylation reaction of piperazine with appropriate acylating agents. For instance, derivatives have been synthesized using reagents such as 2-chloro-1-(3-chlorophenyl)ethanone and 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The structural modifications in the synthesis process have been shown to influence the biological activity of the resulting compounds.

Anticonvulsant Activity

One of the primary applications of this compound is in the treatment of epilepsy. A study evaluated twenty-two derivatives for their anticonvulsant activity using animal models, particularly focusing on their efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that several compounds exhibited significant anticonvulsant properties, with some derivatives showing moderate binding affinity to voltage-sensitive sodium channels, which are critical in seizure activity modulation .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound No. | ED50 MES (mg/kg) | ED50 scPTZ (mg/kg) | TD50 NT (mg/kg) | Protective Index (PI) |

|---|---|---|---|---|

| 20 | 52.30 | ND | >500 | >9.56 |

| Valproic Acid | 485 | 646 | 784 | 1.6 |

| Phenytoin | 28.10 | >500 | >100 | >3.6 |

Other Therapeutic Applications

Beyond anticonvulsant properties, this compound derivatives have been investigated for various other pharmacological activities:

- Antidepressant Effects : Some derivatives have demonstrated potential antidepressant activity, likely due to their interaction with neurotransmitter systems.

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit broad-spectrum antimicrobial properties, making them candidates for treating infections .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

- Anticonvulsant Study : A comprehensive study by Obniska et al. synthesized multiple derivatives and assessed their anticonvulsant effects using standardized animal models, highlighting the structure–activity relationship (SAR) that informs future drug design .

- Biological Screening : Another research effort focused on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, revealing their potential as new chemical entities with enhanced therapeutic profiles .

作用機序

The mechanism of action of N-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of neurotransmitter receptors in the central nervous system .

類似化合物との比較

Similar Compounds

- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

- N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide

- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide .

Uniqueness

N-phenyl-2-(piperazin-1-yl)acetamide stands out due to its versatile pharmacological profile and ease of synthesis. Its unique structure allows for various chemical modifications, making it a valuable scaffold in drug discovery and development .

生物活性

N-phenyl-2-(piperazin-1-yl)acetamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperazine ring, a phenyl group, and an acetamide moiety. Its molecular formula is . The structure contributes to its interaction with various biological targets, leading to its potential therapeutic effects.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit notable anticonvulsant properties. A study synthesized twenty-two new derivatives and evaluated their efficacy using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models. The results indicated that certain compounds provided protection against seizures, particularly in the MES test, with varying degrees of effectiveness based on structural modifications .

Table 1: Anticonvulsant Activity of this compound Derivatives

| Compound ID | Dose (mg/kg) | MES Protection (%) | Neurotoxicity (Rotarod Test) |

|---|---|---|---|

| 1 | 30 | 25 | No |

| 20 | 100 | 50 | No |

| 24 | 300 | 0 | No |

Antimicrobial and Antifungal Properties

This compound has shown antimicrobial activity against various bacterial strains and antifungal properties against specific fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .

Psychotropic Effects

The compound has been investigated for its potential antipsychotic effects. It appears to influence neurotransmitter systems in the brain, particularly by inhibiting acetylcholinesterase, which increases acetylcholine levels in synaptic clefts. Additionally, it interacts with histamine H1 receptors, suggesting applications in treating allergic conditions and possibly modulating mood disorders .

The primary mechanism of action involves the inhibition of acetylcholinesterase, enhancing cholinergic neurotransmission. Furthermore, binding to histamine H1 receptors modulates allergic responses and inflammation. The interaction with sodium channels also plays a crucial role in its anticonvulsant activity .

Case Studies

Several studies have explored the efficacy of this compound derivatives in clinical settings:

- Anticonvulsant Screening : In vivo studies showed that certain derivatives provided significant protection against seizures in animal models, with a focus on their pharmacokinetic profiles and safety assessments .

- Psychotropic Evaluation : Clinical trials have investigated the psychotropic effects of piperazine derivatives similar to this compound, revealing promising results in managing symptoms of schizophrenia and other mood disorders .

特性

IUPAC Name |

N-phenyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11/h1-5,13H,6-10H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWKCZVMUKINKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40798-95-6 | |

| Record name | N-phenyl-2-(piperazin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。